2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile
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Overview
Description
2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile is a complex organic compound that features a tetrazole ring, a thiazole ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the formation of the tetrazole ring through a click chemistry approach using azides and alkynes The thiazole ring can be synthesized via cyclization reactions involving thioamides and α-haloketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thiol group but lacks the thiazole and acetonitrile groups.
Thiazole derivatives: Compounds like thiazole-2-carboxylic acid share the thiazole ring but differ in other functional groups.
Uniqueness
2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile is unique due to the combination of the tetrazole, thiazole, and acetonitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6S2/c14-7-6-12-15-8-11(21-12)9-20-13-16-17-18-19(13)10-4-2-1-3-5-10/h1-5,8H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZURANBDUQJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CN=C(S3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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